

A Researcher's Guide to pG106 and pG106K Shuttle Vectors

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This guide provides a detailed comparison of the Escherichia coli - Bacteroides shuttle vectors **pG106** and **pG106**K. Developed for molecular cloning and expression studies in Porphyromonas, Bacteroides, and related species, these vectors share a common backbone but differ in their selection markers for use in E. coli. This comparison outlines their technical specifications, highlights the practical implications of their differences, and provides standardized protocols for their use.

Vector Specification Overview

The **pG106** and **pG106**K vectors are both low-copy number shuttle vectors designed for genetic manipulation in both Gram-negative anaerobes and E. coli.[1][2] They are built from the pUC19 and pYH420 backbones.[1][2] The primary distinction lies in the antibiotic resistance gene used for selection in E. coli.



Feature	pG106	pG106K
Vector Name	pG106	pG106K
Addgene Plasmid #	178041 (pG106-KA variant)	191377
Vector Type	Bacteroides - E. coli shuttle vector[1][3]	Bacteroides - E. coli shuttle vector[2]
Backbone	pUC19 and pYH420[1]	pUC19 and pYH420[2]
Vector Size	~9278 bp[4]	Not specified, but expected to be similar to pG106
Copy Number	Low Copy[1]	Low Copy[2]
Selection in Bacteroides	Erythromycin / Clindamycin (ermF)[3][4]	Erythromycin (ermF)[2]
Selection in E. coli	Erythromycin (ermAM) or Ampicillin[1][3]	Kanamycin (kan)[2]
Recommended E. coli Strain	NEB Stable[1]	DH5alpha[2]
Primary Reference	Jones et al. (2020) Mol Oral Microbiol.[1][2]	Jones et al. (2020) Mol Oral Microbiol.[2]

Key Differences and Experimental Implications

The fundamental difference between **pG106** and **pG106**K is the selectable marker for E. coli. The original **pG106** vector utilizes an erythromycin resistance marker (ermAM) for selection in E. coli, while the **pG106**K variant has this marker replaced with a kanamycin resistance gene. [1][2][3] A related vector, pG108-K, confirms this naming convention where the original E. coli marker (ErmAM) was replaced with a kanamycin cassette.[5]

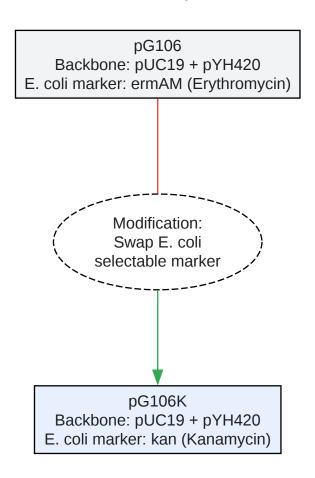
Implications for Researchers:

 Antibiotic Selection: The choice between vectors depends directly on the experimental design. If other plasmids with ampicillin or erythromycin resistance are being used in the same E. coli strain, pG106K provides an alternative selection method using kanamycin.



- Host Strain Compatibility: Certain E. coli strains may have pre-existing resistance to ampicillin. Using **pG106**K with kanamycin selection can circumvent this issue.
- Satellite Colonies: Ampicillin, the resistance marker often found on pUC19-derived backbones, is susceptible to the formation of satellite colonies as the secreted β-lactamase degrades the antibiotic in the surrounding medium. Kanamycin is a stable antibiotic that is not degraded, thus preventing the growth of satellite colonies and ensuring cleaner selection plates.

The logical relationship between the vectors can be visualized as a direct modification, where the core functionality and backbone remain unchanged.



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Caption: Derivation of **pG106**K from the **pG106** vector backbone.

Experimental Protocols



Below are generalized protocols for using **pG106** and **pG106**K. The key difference is the antibiotic used for selection during the E. coli cloning steps.

1. Cloning into pG106 / pG106K in E. coli

This protocol outlines the steps for inserting a gene of interest into the multiple cloning site (MCS) of the shuttle vector using standard restriction enzyme-based cloning.

Caption: Standard cloning workflow for **pG106/pG106**K vectors.

- Vector and Insert Preparation:
 - Digest the pG106/pG106K vector and the DNA insert with appropriate restriction enzymes. The pG106 vector map contains a multiple cloning site within the lacZ gene, allowing for blue-white screening.[3][4]
 - Purify the digested vector and insert fragments using a gel extraction kit or PCR purification kit.
- Ligation:
 - Set up a ligation reaction using T4 DNA ligase, mixing the purified vector and insert at a recommended molar ratio (e.g., 1:3 vector to insert).
 - Incubate as recommended by the ligase manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).
- Transformation into E. coli:
 - Thaw a tube of chemically competent E. coli (e.g., DH5alpha) on ice.[2]
 - $\circ~$ Add 2-5 μL of the ligation reaction to the competent cells.
 - Incubate on ice for 30 minutes.
 - Heat-shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2 minutes.



- $\circ~$ Add 900 μL of SOC or LB medium (without antibiotics) and incubate at 37°C for 1 hour with shaking.
- Plating and Selection:
 - Plate 100-200 μL of the transformed cells onto LB agar plates.
 - For pG106: Use plates containing Erythromycin (concentration depends on ermAM sensitivity, typically 150-200 μg/mL) or Ampicillin (100 μg/mL).
 - For pG106K: Use plates containing Kanamycin (50 μg/mL).[2]
 - If using blue-white screening, add IPTG and X-Gal to the plates.
 - Incubate overnight at 37°C.
- Verification:
 - Pick colonies (white colonies if using blue-white screening) and perform colony PCR or a plasmid miniprep.
 - Verify the correct insert by restriction digest and/or Sanger sequencing.
- 2. Transformation into Bacteroides or Porphyromonas

Once a construct is verified in E. coli, the plasmid can be introduced into the target anaerobic host.

- Plasmid Preparation:
 - Grow a larger culture of the verified E. coli clone and perform a maxiprep or midiprep to obtain a high-purity, high-concentration plasmid stock.
- Electroporation (General Protocol):
 - Prepare electrocompetent Bacteroides or Porphyromonas cells according to an established laboratory protocol.
 - Chill electroporation cuvettes on ice.



- \circ Mix 1-2 μg of the purified plasmid with the electrocompetent cells in a microfuge tube on ice.
- Transfer the cell-DNA mixture to the pre-chilled cuvette.
- Electroporate using optimized parameters for the specific species and strain.
- Immediately add recovery medium and transfer the cells to an anaerobic environment.
- Allow cells to recover for several hours to overnight.
- Plating and Selection:
 - Plate the recovered cells onto appropriate selective media (e.g., Brucella blood agar)
 containing Erythromycin or Clindamycin to select for transformants carrying the ermF gene
 present on both pG106 and pG106K.[2][3]
 - Incubate anaerobically until colonies appear (typically 3-7 days).

In summary, **pG106**K is a useful derivative of **pG106**, offering increased flexibility in experimental design by providing kanamycin resistance for selection in E. coli. The choice between the two vectors should be based on the specific requirements of the cloning strategy, particularly the antibiotic resistance markers of other components used in the experiment.

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